molecular formula C17H16N2O B5035051 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 159212-34-7

3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B5035051
CAS No.: 159212-34-7
M. Wt: 264.32 g/mol
InChI Key: JPBDKEYMRCCTFG-UHFFFAOYSA-N
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Description

3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as PEA-indole, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PEA-indole belongs to the family of indole-based compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as modulating the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the formation of new blood vessels, and modulate the immune response. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines involved in inflammation.

Advantages and Limitations for Lab Experiments

3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the purity and concentration of the compound. This compound has also been shown to have low toxicity, making it a safer option for use in cell and animal studies. However, the limited availability and high cost of this compound may limit its use in larger-scale studies.

Future Directions

There are several future directions for research on 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer and inflammation. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in animals and humans are needed to determine its potential as a therapeutic agent.

Synthesis Methods

3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with isatin. The reaction results in the formation of an imine intermediate, followed by reduction to yield this compound. The synthesis method has been optimized to increase yield and purity of the compound.

Scientific Research Applications

3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

Properties

IUPAC Name

3-(2-phenylethyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-15(14-8-4-5-9-16(14)19-17)12-18-11-10-13-6-2-1-3-7-13/h1-9,12,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBDKEYMRCCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159212-34-7, 159212-35-8
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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